Cas no 448214-67-3 (ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate)

ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate
- ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 5-[acetyl[(4-bromophenyl)sulfonyl]amino]-2-phenyl-, ethyl ester
- ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
- SR-01000454430-1
- F0808-2606
- SR-01000454430
- AKOS024600371
- 448214-67-3
- ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
-
- インチ: 1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3
- InChIKey: RCQIIWBKTXUPOW-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(N(C(C)=O)S(C3=CC=C(Br)C=C3)(=O)=O)C=C2C(C(OCC)=O)=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 541.01947g/mol
- どういたいしつりょう: 541.01947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 831
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- 密度みつど: 1.492±0.06 g/cm3(Predicted)
- ふってん: 669.7±65.0 °C(Predicted)
- 酸性度係数(pKa): -18.19±0.70(Predicted)
ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-2606-25mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-75mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-20μmol |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-1mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-10mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-5mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-5μmol |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-2mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-30mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F0808-2606-20mg |
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate |
448214-67-3 | 20mg |
$99.0 | 2023-09-05 |
ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate (CAS: 448214-67-3)
Ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate (CAS: 448214-67-3) is a benzofuran derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The presence of the 4-bromobenzenesulfonyl and phenyl groups in its structure suggests potential interactions with biological targets, making it a promising candidate for further investigation.
Recent research has focused on the synthesis and optimization of ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) described an efficient multi-step synthesis route for this compound, highlighting its scalability and reproducibility. The synthetic approach involved the condensation of key intermediates under controlled conditions, followed by purification techniques such as column chromatography and recrystallization. The study reported a yield of 78%, which is considered favorable for such complex molecules.
In terms of biological activity, preliminary in vitro studies have demonstrated that ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate exhibits moderate inhibitory effects against certain cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, although further mechanistic studies are required to confirm these findings. Additionally, the compound has shown low cytotoxicity against normal human fibroblast cells, suggesting a potential therapeutic window.
Another area of interest is the compound's potential as an anti-inflammatory agent. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the effects of ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate on inflammatory mediators such as TNF-α and IL-6. The results indicated a dose-dependent reduction in the production of these cytokines in LPS-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases. However, the study also noted that further optimization of the compound's pharmacokinetic properties is necessary to enhance its bioavailability and efficacy.
Despite these promising findings, challenges remain in the development of ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate as a therapeutic agent. Issues such as poor solubility and metabolic stability have been identified as potential barriers to its clinical translation. Recent efforts have focused on structural modifications to address these limitations, including the introduction of hydrophilic groups and the exploration of prodrug strategies. These modifications aim to improve the compound's drug-like properties while retaining its biological activity.
In conclusion, ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate (CAS: 448214-67-3) represents a promising scaffold for further drug development. Its diverse biological activities, coupled with ongoing synthetic and pharmacological optimization efforts, highlight its potential in addressing unmet medical needs. Future research should focus on elucidating its precise mechanisms of action, improving its pharmacokinetic profile, and evaluating its efficacy in preclinical models. Such studies will be critical in determining the compound's viability as a therapeutic agent in the fields of oncology and inflammation.
448214-67-3 (ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate) 関連製品
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)
- 2171428-41-2(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid)
- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)
- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- 947191-69-7(2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)



